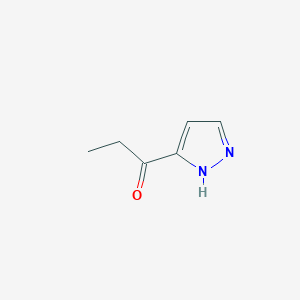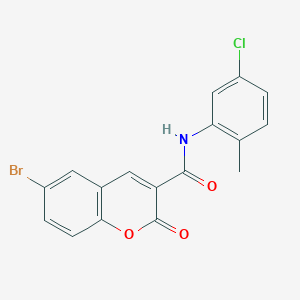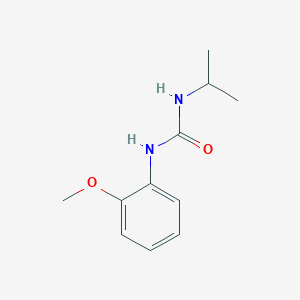
1-Cyclopentyl-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(4-methoxyphenyl)urea, also known as CPU, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of compounds known as ureas and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)urea is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects in the body. For example, it has been found to reduce inflammation by inhibiting the activity of COX-2. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. 1-Cyclopentyl-3-(4-methoxyphenyl)urea has also been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopentyl-3-(4-methoxyphenyl)urea in lab experiments is that it is a well-studied compound with known properties and effects. This makes it easier to design experiments and interpret results. However, one limitation is that 1-Cyclopentyl-3-(4-methoxyphenyl)urea can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with.
Zukünftige Richtungen
There are many potential future directions for research on 1-Cyclopentyl-3-(4-methoxyphenyl)urea. One area of interest is exploring its potential as a treatment for neurological disorders such as Alzheimer's disease. Another area of interest is investigating its anti-cancer properties and developing it into a potential cancer treatment. Additionally, there is potential for 1-Cyclopentyl-3-(4-methoxyphenyl)urea to be used in combination with other drugs to enhance their effects or reduce side effects.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with cyclopentylamine. The reaction takes place under anhydrous conditions and yields a white crystalline solid. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been studied for its potential as a pain reliever and as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-6-11(7-9-12)15-13(16)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXJVKWHJUMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)




![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)